2,4-dihydroxy-6-tridecylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydroxy-6-tridecylbenzoic acid is an organic compound with the molecular formula C20H32O4. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 2 and 4 positions, and a tridecyl chain at the 6 position. This compound is known for its role in the synthesis of pentaketide resorcyclic acid by type III polyketide synthase from Neurospora crassa.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-6-tridecylbenzoic acid can be achieved through various organic reactionsThe reaction conditions typically involve the use of an acid catalyst such as sulfuric acid or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and alkylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dihydroxy-6-tridecylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dihydroxy-6-tridecylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the study of reaction mechanisms.
Biology: Investigated for its role in the biosynthesis of natural products and its interaction with enzymes.
Medicine: Explored for its potential antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2,4-dihydroxy-6-tridecylbenzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by modulating signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dihydroxybenzoic acid: Lacks the tridecyl chain, making it less hydrophobic.
2,4-Dihydroxy-6-undecylbenzoic acid: Similar structure but with a shorter alkyl chain.
2,4-Dihydroxy-6-pentadecylbenzoic acid: Similar structure but with a longer alkyl chain.
Uniqueness
2,4-Dihydroxy-6-tridecylbenzoic acid is unique due to its specific alkyl chain length, which influences its hydrophobicity and biological activity. This makes it particularly useful in studies related to membrane interactions and hydrophobic drug design .
Eigenschaften
CAS-Nummer |
62071-09-4 |
---|---|
Molekularformel |
C20H32O4 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
2,4-dihydroxy-6-tridecylbenzoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-17(21)15-18(22)19(16)20(23)24/h14-15,21-22H,2-13H2,1H3,(H,23,24) |
InChI-Schlüssel |
SGSYRRSNJWAOJZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |
62071-09-4 | |
Synonyme |
6-TDRA 6-tridecylresorcylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.